molecular formula C19H23NO3 B1229295 Reboxetine CAS No. 98769-81-4

Reboxetine

Cat. No.: B1229295
CAS No.: 98769-81-4
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-MOPGFXCFSA-N
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Preparation Methods

Reboxetine is synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with morpholine to yield this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.

Scientific Research Applications

Reboxetine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of norepinephrine reuptake inhibitors. In biology, it is used to investigate the role of norepinephrine in various physiological processes. In medicine, this compound is extensively studied for its therapeutic effects in treating depression, panic disorder, and narcolepsy .

Properties

Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.

CAS No.

98769-81-4

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1

InChI Key

CBQGYUDMJHNJBX-MOPGFXCFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

melting_point

170-171 °C

physical_description

Solid

solubility

Solubility: greater than 5 mg/mL in water /Mesylate/

Synonyms

2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate
reboxetine
reboxetine mesylate
Vestra

vapor_pressure

1.23X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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